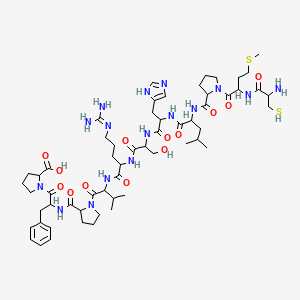

ELA-11 (human)

Description

Contextualizing Endogenous Peptides and Their Biological Significance

In human physiology, a complex network of signaling molecules orchestrates the functions necessary for life. nih.gov These molecules include hormones, neurotransmitters, and a vast array of peptides that act as crucial messengers. nih.govnih.gov Hormones are secreted by endocrine cells and travel through the circulatory system to act on distant target cells. nih.gov Neurotransmitters are released by neurons to transmit signals across synapses to other neurons or target cells like muscle cells. nih.gov

Bioactive peptides, which are short chains of amino acids, function as hormones, neurotransmitters, and antimicrobial agents. nih.gov Unlike simple protein degradation products, these peptides are purposefully synthesized and often released from secretory vesicles in response to specific stimuli. nih.gov Once released, they bind to specific receptors on the surface of target cells, such as G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that produce a biological response. nih.gov Well-known examples of peptide hormones include insulin (B600854) and glucagon, which regulate glucose metabolism. nih.gov

The discovery of new endogenous compounds, particularly bioactive peptides, is a significant focus of modern scientific research. nih.govcore.ac.uk Investigating these novel molecules is driven by the understanding that they are key regulators of physiological processes and that their dysregulation can be involved in various diseases. nih.gov The identification of previously unknown peptide hormones offers the potential to uncover new biological signaling pathways and understand fundamental aspects of development and adult physiology. core.ac.uk

Furthermore, these novel peptides and their signaling systems represent promising new targets for the development of therapeutics. nih.gov The study of peptide hormones has already led to successful treatments for conditions like diabetes mellitus and congenital obesity. core.ac.uk As many peptide hormones remain undiscovered, exploring this "dark peptidome" holds the potential for identifying new biomarkers and therapeutic agents for a wide range of diseases, including metabolic and cardiovascular disorders. youtube.comnih.gov The search for new ligands for known "orphan" receptors, whose endogenous signaling molecules are unknown, is also a powerful driver of this research. nih.gov

Historical Perspective on the Discovery and Initial Academic Delineation of ELABELA and ELA-11 (human)

The journey to identifying ELA-11 began with the characterization of its receptor. In 1993, a G protein-coupled receptor (GPCR) was identified from the human genome and named APJ (Apelin Receptor). nih.gov For years, it remained an "orphan" receptor as its endogenous ligand was unknown. nih.gov This changed in 1998 when Tatemoto and colleagues isolated a peptide from bovine stomach tissue, which they named apelin, and established it as the endogenous ligand for APJ. nih.gov

However, researchers noted discrepancies between the developmental phenotypes of mice lacking the apelin gene versus those lacking the APJ receptor gene. viamedica.pl While mice without the APJ receptor showed significant cardiovascular developmental defects, those lacking apelin developed relatively normally, suggesting the existence of a second, undiscovered ligand for the receptor. viamedica.plnih.gov

This hypothesis was confirmed in 2013 when two independent research groups discovered a new endogenous peptide ligand for the APJ receptor. viamedica.plresearchgate.netfao.org This novel peptide was named ELABELA (ELA), also known as Toddler or Apela. nih.govviamedica.pl The human gene for ELABELA encodes a 54-amino acid precursor protein. core.ac.ukmdpi.com This precursor can be cleaved to produce several active peptide isoforms, including the 32-amino acid ELA-32 and shorter fragments, ELA-21 and ELA-11. nih.govmdpi.comnih.gov

Table 1: Chronology of Key Discoveries

| Year | Discovery | Significance | References |

|---|---|---|---|

| 1993 | Identification of the orphan G protein-coupled receptor APJ. | Provided the molecular target for future ligand discovery. | nih.gov |

| 1998 | Isolation of Apelin as the first endogenous ligand for APJ. | Established the first component of the apelin/APJ signaling system. | nih.gov |

| 2013 | Independent discovery of ELABELA (Toddler) as a second endogenous ligand for APJ. | Explained phenotypic discrepancies and revealed a dual-ligand system for the receptor, crucial for embryonic development. | viamedica.plresearchgate.netfao.org |

Based on these findings, the primary early hypothesis was that ELABELA is an essential hormone for early cardiovascular development. researchgate.netfao.org Researchers proposed that ELABELA, not apelin, is the critical, initial ligand for the apelin receptor during embryogenesis, mediating endoderm differentiation which is a prerequisite for proper heart formation. core.ac.ukresearchgate.net Its presence in embryonic stem cells and its rapid downregulation upon their differentiation also pointed to a fundamental role in maintaining pluripotency and guiding early cell fate decisions. core.ac.ukmdpi.com

Scope and Objectives of Contemporary Academic Inquiry into ELA-11 (human)

Contemporary academic research on ELABELA and its isoforms, including ELA-11, has expanded significantly beyond its initial discovery as a developmental hormone. The primary objective is to elucidate its physiological and pathophysiological roles in adult tissues and its potential as a therapeutic target for various diseases. nih.govviamedica.pl

A major area of inquiry is its function within the cardiovascular system in adults. viamedica.pl Studies are investigating its role in regulating blood pressure, angiogenesis (the formation of new blood vessels), and cardiac contractility. mdpi.comnih.govviamedica.pl Research has shown that, like apelin, ELABELA can exert vasodilatory and hypotensive effects. viamedica.pl

Another key focus is understanding the distinct signaling profiles of the different ELABELA isoforms and apelin peptides. frontiersin.org Researchers are examining how these various ligands, upon binding to the APJ receptor, can preferentially activate different downstream pathways, such as G-protein-dependent or β-arrestin-dependent signaling. nih.govfrontiersin.org For instance, ELA-11 has been shown to activate the APJ receptor, though its signaling properties can differ from longer isoforms like ELA-32 or apelin peptides. nih.govfrontiersin.org This concept, known as biased agonism, is a major objective of study as it could allow for the development of drugs that selectively target only one of the receptor's functions. frontiersin.org

Furthermore, research is exploring the role of the ELABELA/APJ axis in other organ systems and diseases. This includes its function in the kidneys, where it is highly expressed and appears to play a role in regulating fluid homeostasis and protecting against kidney injury. nih.gov Its involvement in metabolic disorders, placental function during pregnancy, and even cancer is also under active investigation. nih.govnih.govmdpi.com A continuing objective is to determine if ELABELA interacts with other receptors besides APJ, as some evidence suggests this possibility. viamedica.plviamedica.pl

Table 2: Investigated Roles of the ELABELA/APJ System

| System/Process | Investigated Role | Key Findings | References |

|---|---|---|---|

| Embryonic Development | Cardiac and vascular formation | Essential for heart development in zebrafish; phenocopies apelin receptor mutants. | researchgate.netfao.org |

| Cardiovascular System | Blood pressure regulation, cardiac function, angiogenesis | Elicits vasodilation; increases cardiac contractility; promotes angiogenesis. | mdpi.comnih.govviamedica.pl |

| Renal System | Fluid homeostasis, kidney protection | Highly expressed in the kidney; may regulate renal hemodynamics; protective in acute kidney injury models. | nih.gov |

| Cellular Signaling | Receptor activation and downstream pathways | Activates APJ receptor, leading to G-protein and β-arrestin pathway engagement with ligand-specific biases. | nih.govfrontiersin.org |

Properties

Molecular Formula |

C58H90N16O13S2 |

|---|---|

Molecular Weight |

1283.6 g/mol |

IUPAC Name |

1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63) |

InChI Key |

XXKPNJFJXZBRMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ela 11 Human Action

Receptor Interaction and Binding Dynamics

ELA-11 (human) exerts its biological effects by binding to the Apelin receptor (APJ), a G protein-coupled receptor (GPCR) frontiersin.orgfrontiersin.orgahajournals.orgnih.govnovoprolabs.commdpi.comphoenixpeptide.comnih.govresearchgate.netahajournals.orgnih.govrndsystems.commdpi.comrndsystems.comcam.ac.uknih.govresearchgate.nettocris.comcam.ac.uknih.govnih.govuniprot.org. While ELA and its longer isoforms, such as ELA-32 and ELA-21, share APJ as a common receptor, ELA-11 exhibits distinct binding characteristics and signaling profiles.

ELA-11 is established as an endogenous agonist of the human APJ receptor rndsystems.comtocris.com. Despite minimal sequence similarity with the other endogenous APJ ligand, apelin, ELA-11 effectively binds to and activates the APJ receptor frontiersin.orgfrontiersin.orgahajournals.orgnih.govnovoprolabs.commdpi.comphoenixpeptide.comnih.govresearchgate.netahajournals.orgnih.govrndsystems.commdpi.comrndsystems.comcam.ac.uknih.govresearchgate.nettocris.comcam.ac.uknih.govnih.govuniprot.org. This interaction initiates downstream signaling pathways, contributing to various physiological processes.

Studies comparing the binding affinities of ELA-11 with other ELA isoforms and apelin peptides reveal notable differences. Generally, ELA-11 demonstrates a lower binding affinity for the APJ receptor compared to longer ELA isoforms like ELA-32 and ELA-21, as well as certain apelin peptides frontiersin.orgahajournals.orgnih.govahajournals.orgnih.govnih.govnih.gov. The presence of positively charged amino acids, particularly in the N-terminus of longer ELA peptides, is crucial for optimal binding affinity ahajournals.orgnih.govnih.gov. ELA-11, being a shorter fragment, lacks some of these features, resulting in a reduced affinity nih.gov.

The binding affinities are summarized in the following table:

| Peptide | Binding Affinity (Ki or pKi) | Reference(s) |

| ELA-32 (human) | pKi = 9.59 ± 0.08; 1.343 nM | frontiersin.orgahajournals.orgnih.gov |

| ELA-21 (human) | pKi = 8.52 ± 0.11; 4.364 nM | frontiersin.orgahajournals.orgnih.gov |

| ELA-11 (human) | pKi = 7.85 ± 0.05; 60 nM; Ki = 14 nM | ahajournals.orgnih.govahajournals.orgrndsystems.comtocris.com |

| [Pyr1]apelin-13 | pKi = 8.85 ± 0.04; 8.336 nM; ~2 nM IC50 | frontiersin.orgahajournals.orgnih.govahajournals.org |

| Apelin-17 | pKi = 9.63 ± 0.17 | phoenixpeptide.com |

| Apelin-36 | 1.735 nM | frontiersin.org |

Note: Values are presented as reported in the literature; variations may exist due to experimental conditions and methodologies.

ELA-11 exhibits the lowest potency in binding among the ELA isoforms tested nih.govnih.gov. For instance, ELA-32 and ELA-21 have shown significantly higher affinities, with ELA-32 binding with subnanomolar affinity frontiersin.orgahajournals.orgnih.gov. ELA-11's binding affinity is typically in the nanomolar range, with reported Ki values around 14 nM rndsystems.comtocris.com.

Understanding the structural basis of ELA-11's interaction with the APJ receptor is crucial for elucidating its functional mechanisms. Both computational modeling and structure-activity relationship (SAR) studies provide valuable insights.

Computational docking analyses have suggested that ELA-11 can occupy a binding pocket within the APJ receptor that is also utilized by apelin-13 (B560349), indicating potential overlapping binding interactions ahajournals.org. Molecular modeling studies have further explored the binding mode of ELA peptides to the APJ receptor nih.gov. These investigations propose that specific residues within ELA, such as Phe31, might interact with a binding groove distinct from that occupied by Phe13 of apelin-13, with Pro32 of ELA potentially fitting into the apelin-13 binding site nih.govresearchgate.net. The ELA-11 peptide's docked pose reveals numerous interactions with the APJ receptor, primarily involving hydrophobic residues in both its N-terminal and C-terminal regions, supplemented by hydrogen bonds ahajournals.org.

Structure-activity relationship (SAR) studies highlight the importance of specific amino acid residues for ELA-11's binding and signaling capabilities. The presence of positively charged amino acids, particularly in the N-terminal region of ELA peptides, is critical for optimal binding affinity to APJ ahajournals.orgnih.govnih.gov. ELA-11, lacking these features, consequently exhibits a reduced binding affinity nih.gov. SAR analyses of ELA fragments, such as ELA(19-32), have identified C-terminal residues (e.g., Arg28, Val29, Pro30, Phe31, Pro32) and His26 as being critical for both binding and signaling efficacy novoprolabs.com. Alanine substitutions at these positions significantly diminish binding affinity and signaling potency novoprolabs.com. Furthermore, His26 and Val29 have been identified as particularly important for ELA binding to APJ nih.govresearchgate.net. The aromatic residue at position Phe31 or Pro32 in ELA is also noted as important for receptor activation nih.govresearchgate.net.

Structural investigations of ELA-11 (human)-receptor complexes

Intracellular Signaling Cascades Modulated by ELA-11 (human)

Upon binding to the APJ receptor, ELA-11 initiates intracellular signaling cascades, primarily through G protein-dependent and β-arrestin-dependent pathways frontiersin.orgnih.govnih.govrndsystems.comrndsystems.comnih.govresearchgate.nettocris.comnih.govuniprot.org. ELA-11 acts as a high-affinity agonist, inhibiting forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a characteristic signaling event mediated by the inhibitory G protein pathway (Gαi) phoenixpeptide.comrndsystems.comrndsystems.comnih.govtocris.comuniprot.orgphoenixpeptide.com. This inhibition of cAMP production is a hallmark of APJ receptor activation by both apelin and ELA peptides frontiersin.orgahajournals.orgnih.govphoenixpeptide.comrndsystems.comrndsystems.comnih.govtocris.comnih.govnih.govphoenixpeptide.com.

ELA-11 also stimulates β-arrestin recruitment, a key step in initiating receptor internalization and activating β-arrestin-dependent signaling pathways frontiersin.orgnih.govrndsystems.comrndsystems.comnih.govtocris.comuniprot.org. The activation of APJ by ELA peptides can lead to the activation of the extracellular signal-regulated kinases (ERK1/2) pathway and the mobilization of intracellular calcium frontiersin.orgphoenixpeptide.comnih.govphoenixpeptide.com. ELA-11 has been shown to be a sufficient element for effective Gi-protein signaling via the APJ receptor ahajournals.org. While ELA-11 demonstrates potent activation of Gαi-mediated signaling, its potency in β-arrestin recruitment is noted to be lower compared to other ELA isoforms nih.gov.

In specific contexts, ELA-11 has also been implicated in protective effects against ischemia/reperfusion (I/R) injury, including mitigating DNA damage, apoptosis, and preserving cell viability. It has also shown an inhibitory effect on renal I/R injury-induced autophagy, though the precise mechanisms remain under investigation frontiersin.org.

G-protein coupled receptor (GPCR) activation and downstream effectors

GPCRs are a large family of cell surface receptors that mediate cellular responses to a wide array of extracellular stimuli. Upon ligand binding, GPCRs undergo conformational changes that enable them to interact with intracellular heterotrimeric G proteins, initiating signal transduction pathways wikipedia.orgisarbioscience.deelifesciences.org. ELA-11 (human) activates the apelin receptor, influencing key downstream signaling components.

Inhibition of forskolin-induced cAMP production

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular processes, and its production is often regulated by GPCR signaling isarbioscience.deplos.org. Forskolin is a well-established activator of adenylyl cyclase, leading to increased intracellular cAMP levels medchemexpress.com. Studies have demonstrated that ELA-11 (human) acts to completely inhibit forskolin-induced cAMP production medchemexpress.commedchemexpress.comnih.gov. This inhibitory effect suggests that the apelin receptor, when activated by ELA-11, couples to Gαi/o proteins, which are known to inhibit adenylyl cyclase activity nih.govresearchgate.net. The potency of ELA-11 in this assay is comparable to longer apelin peptides, indicating its efficacy in modulating G-protein-dependent signaling nih.gov.

Stimulation of β-arrestin recruitment

Following GPCR activation, receptors are often phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin proteins wikipedia.orgnih.govpromega.com. β-arrestins play a dual role: they can desensitize receptors by sterically hindering G-protein coupling and promote receptor internalization, and they can also act as scaffolds for distinct signaling pathways, independent of G-protein activation wikipedia.orgnih.govpromega.com. ELA-11 (human) has been shown to stimulate β-arrestin recruitment to the apelin receptor medchemexpress.commedchemexpress.comnih.gov. This recruitment is a significant event that can influence receptor trafficking and downstream signaling, including the activation of certain kinase pathways nih.gov.

Table 1: ELA-11 (human) Effects on cAMP Production and β-arrestin Recruitment

| Mechanism of Action | Observed Effect of ELA-11 (human) | Supporting Evidence |

| Inhibition of cAMP production | Complete inhibition | medchemexpress.com, medchemexpress.com, nih.gov |

| Stimulation of β-arrestin recruitment | Stimulation | medchemexpress.com, medchemexpress.com, nih.gov |

Activation of specific kinase pathways

Beyond its effects on G-protein signaling and β-arrestin recruitment, ELA-11 (human) is implicated in the modulation of key intracellular kinase pathways, which are central to cellular growth, survival, and response to stress.

ERK/MAPK signaling pathway modulation

The extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating cellular proliferation, differentiation, and survival nih.govnih.govfrontiersin.orgwikipedia.org. Research indicates that ELA-11 (human) plays a protective role, for instance, in cardiomyocytes, by activating the ERK/MAPK signaling pathway nih.gov. Specifically, ELA-11 treatment was shown to increase the phosphorylation of ERK, a key indicator of pathway activation, in the context of oxidative stress nih.gov. Furthermore, reduced β-arrestin recruitment to the apelin receptor has been associated with attenuated ERK1/2 MAP kinase phosphorylation, suggesting that ELA-11's stimulation of β-arrestin recruitment may contribute to its effects on this pathway nih.gov.

PI3K/AKT signaling pathway activation

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a fundamental intracellular signaling cascade that regulates critical cellular functions, including cell growth, survival, metabolism, and proliferation nih.govresearchgate.netresearchgate.netnih.govbio-rad-antibodies.com. ELA-11 (human) has been demonstrated to activate the PI3K/AKT signaling pathway. Studies show that ELA-11 treatment leads to increased phosphorylation of PI3K and AKT, which are markers of pathway activation, thereby contributing to cellular protection against apoptosis nih.gov. ELA peptides, in general, are known to activate the PI3K/AKT pathway, and this activation is linked to cell survival and self-renewal researchgate.netresearchgate.net.

Potential involvement of MTORC1 signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway is a central regulator of cell growth, metabolism, and protein synthesis, integrating signals from nutrients, growth factors, and cellular energy status researchgate.netresearchgate.netjci.orgfrontiersin.orgnih.gov. ELA peptides, including potentially ELA-11, have been shown to activate PI3K/AKT/mTOR signaling pathways researchgate.netresearchgate.net. In the context of kidney cancer, ELA has been identified as a mediator of mTORC1 signaling, contributing to a tumor-suppressive function by repressing cell growth, migration, and survival jci.org. This suggests a potential role for ELA-11 in modulating mTORC1 activity, particularly in cellular contexts related to growth and stress responses.

Table 2: ELA-11 (human) Effects on Kinase Signaling Pathways

| Signaling Pathway | Observed Effect of ELA-11 (human) | Context/Mechanism | Supporting Evidence |

| ERK/MAPK signaling | Activation/Modulation | Protection against apoptosis, increased ERK phosphorylation | nih.gov, nih.gov |

| PI3K/AKT signaling | Activation | Protection against apoptosis, increased PI3K and AKT phosphorylation, cell survival | nih.gov, researchgate.net, researchgate.net, researchgate.net |

| MTORC1 signaling | Potential involvement | Mediates ELA's tumor suppressive function in kidney cancer; part of PI3K/AKT/mTOR cascade | researchgate.net, researchgate.net, jci.org |

Compound List:

ELA-11 (human)

Forskolin

Molecular mechanisms of oxidative stress modulation

ELA-11 has demonstrated a protective role against oxidative stress-induced cellular damage. Studies indicate that ELA-11 can attenuate the production of free radicals, thereby mitigating the detrimental effects of oxidative stress. This protective effect is mediated through the modulation of key intracellular signaling pathways, specifically the PI3K/AKT and ERK/MAPK pathways. Activation of these pathways is known to suppress oxidative stress-induced apoptosis and promote cell survival nih.govdntb.gov.ua. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage, DNA breaks, and disruption of signaling pathways, contributing to various diseases amazon.comscielo.brmdpi.comresearchgate.net. ELA-11's ability to reduce ROS production and activate pro-survival signaling pathways positions it as a potential modulator of cellular redox balance.

Influence on mitochondrial membrane potential

Mitochondria are central to cellular energy production and apoptosis. Oxidative stress can lead to a loss of mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a trigger for apoptosis nih.govmolbiolcell.orgnih.govcambridge.org. Research has shown that ELA-11 can counteract the negative effects of oxidative stress on mitochondria. Specifically, in models of doxorubicin (B1662922) (DOX)-induced injury, ELA-11 was observed to elevate the mitochondrial membrane potential, which had been reduced by DOX treatment nih.gov. This suggests that ELA-11 helps maintain mitochondrial integrity and function, thereby preventing the cascade of events leading to cell death. The mitochondrial membrane potential is crucial for ATP synthesis and also regulates calcium homeostasis and ROS production, playing a role in cell survival and death pathways cambridge.org.

Research into ELA-11 (human) Influence on Cellular Processes

Beyond its molecular mechanisms, ELA-11 has been investigated for its direct effects on various cellular processes, including apoptosis, differentiation, proliferation, and migration.

Regulation of cellular apoptosis in research models

ELA-11 has been shown to play a significant role in regulating cellular apoptosis. In research models of cardiac injury induced by oxidative stress, ELA-11 was found to inhibit apoptosis in cardiac tissues nih.govdntb.gov.ua. This protective effect against programmed cell death is associated with a reduction in the expression of key apoptotic markers, such as cleaved caspase-3 and PARP nih.gov. Furthermore, in models of hypoxia-reoxygenation (H/R) injury, ELA-11 demonstrated an ability to inhibit apoptosis-associated DNA damage, with studies suggesting a greater inhibitory effect on specific DNA damage markers like p-Chk1 compared to other related peptides researchgate.net. These findings highlight ELA-11's capacity to safeguard cells from apoptotic pathways triggered by various cellular insults.

Modulation of cell differentiation (e.g., embryonic stem cells)

While much of the research on cell differentiation involving the ELABELA peptide family focuses on the broader peptide ELA or ELA-32, these findings provide context for ELA-11's potential influence. Elabela (ELA) has been shown to activate the PI3K/Akt/MTORC1 signaling pathway in human embryonic stem cells (hESCs), which is critical for regulating stem cell self-renewal and survival nih.gov. Similarly, ELA has been implicated in improving the proliferation of hESCs via the PI3K/Akt pathway nih.govactanaturae.ru. ELA is expressed in embryonic tissues and plays a role in embryonic development nih.gov. Research into other biomaterials modulating stem cell behavior has also shown effects on differentiation pathways, often involving signaling cascades like Akt and ERK nih.gov. These studies suggest that ELA-11, as a fragment of ELA, may also influence stem cell behavior and differentiation through similar signaling mechanisms.

Effects on cellular proliferation and migration in vitro

ELA-11 and its parent peptide ELA have been investigated for their roles in promoting cellular proliferation and migration. Studies using mesenchymal stem cells (MSCs) have demonstrated that ELA can enhance proliferation, viability, and migration in vitro nih.govactanaturae.runih.gov. This effect is often mediated through the activation of the APJ receptor and the PI3K/AKT signaling pathway. ELA has been shown to upregulate METTL3, which in turn activates the PI3K/AKT axis, leading to increased proliferation and migration nih.govactanaturae.ru. In specific experimental conditions, ELA treatment resulted in a higher proportion of cells in the S and G2/M phases of the cell cycle, indicative of enhanced proliferation nih.gov. Furthermore, ELA has been observed to increase the migration ability of MSCs nih.govactanaturae.runih.gov. In other contexts, ELA-11 has been shown to inhibit the increase of inflammatory and fibrotic genes in injured cells, suggesting a role in cellular repair processes researchgate.net.

Physiological and Systemic Roles of Ela 11 Human in Preclinical Research Models

Expression Patterns and Distribution in Biological Systems

Research indicates that ELA-11 (human) has a specific distribution across various biological systems, with notable presence in certain cell types and tissues.

Localization in human embryonic stem cells and adult tissues (e.g., kidney, endothelium)

ELA-11 (human) has been detected in human embryonic stem cells (hESCs), where it can activate the PI3K/Akt/MTORC1 signaling pathway, contributing to stem cell self-renewal and survival nih.govfrontiersin.org. In adult human tissues, ELA-11 (human) has been identified in the vascular endothelium ahajournals.orgresearchgate.netatcc.org. Studies have also shown its presence within the kidney, specifically overlapping with tubule epithelial cells, although it does not colocalize with endothelial or hematopoietic cells in kidney sections nih.gov.

Comparative analysis of ELA-11 (human) distribution across different organ systems

While ELA-11 (human) is recognized as a ligand for the Apelin receptor (APJ), its expression is not uniformly distributed across all organ systems. Studies have detected APELA transcript and ELA peptide in human cardiovascular tissues, including blood vessels, with localization specifically to the endothelium ahajournals.orgresearchgate.net. Human ELA cDNA encodes a preproprotein that is processed into mature peptides, including ELA-11 nih.govresearchgate.net. Research suggests that ELA is expressed in human plasma, but its presence in other human tissues is still being fully recognized nih.govresearchgate.net. Comparative analyses indicate that ELA expression is particularly repressed in main human kidney cancer subtypes, suggesting a potential tumor-suppressive role in the kidney nih.govresearchgate.net.

Involvement in Fundamental Biological Functions

Preclinical studies have begun to elucidate the functional roles of ELA-11 (human) in maintaining physiological homeostasis and modulating biological processes.

Contributions to cardiovascular system homeostasis in research models (e.g., myocardial contractility, vasodilation)

The ELA-APJ axis is critical for cardiovascular homeostasis, influencing myocardial contractility and vasodilation nih.govfrontiersin.orgnih.gov. ELA-11 (human), as a functional peptide fragment, has demonstrated the ability to interact with the APJ receptor and exert protective effects on cardiac function nih.govfrontiersin.org. In preclinical models, ELA-11 has been shown to protect cardiomyocytes from apoptosis, partly by activating ERK/MAPK and PI3K/AKT signaling pathways nih.govfrontiersin.org. Furthermore, ELA-11 has been observed to elicit vasodilation, though its mechanism may differ from apelin, being NO-independent and only partly endothelium-dependent nih.gov. Systemic infusions of ELA-11 have shown to reduce blood pressure in rodents nih.gov.

Roles in humoral fluid homeostasis in preclinical settings

The ELA-APJ axis plays a role in regulating humoral homeostasis nih.govfrontiersin.orgnih.gov. ELA peptides, including ELA-11, have been shown to reduce vascular permeability in various organs, contributing to the maintenance of fluid homeostasis nih.gov. Specifically, ELA has been noted to prevent plasma volume loss without altering vasopressin levels, contrasting with apelin's effect which can lead to aquaresis and plasma volume loss nih.gov.

Investigations into renal function modulation in animal models

ELA-11 (human) has demonstrated potential in modulating renal function in preclinical settings. Treatment with ELA-11 has been shown to inhibit inflammation, apoptosis, and fibrosis in mouse models of kidney injury, thereby preserving kidney function nih.gov. ELA-11 was found to be more protective than the longer fragment ELA-32 in both in vitro and in vivo models of kidney injury nih.gov. Studies investigating ELA's role in renal cell carcinoma indicate that its repression is associated with kidney cancers, and its activation may have a tumor-suppressive effect mediated by mTORC1 signaling nih.govresearchgate.net. ELA has also been shown to increase creatinine (B1669602) clearance and rescue kidney function in mice with septic shock, reducing renal inflammatory factors and edema nih.gov.

Regulation and Biosynthesis of Ela 11 Human

Genomic and Transcriptional Regulation of ELABELA Gene Expression

The human gene encoding ELABELA (also known as Apela or Toddler), officially named APELA, is located on chromosome 4 and is comprised of three exons frontiersin.orgnih.gov. The expression of this gene is tightly controlled by specific transcription factors and demonstrates distinct patterns during embryonic development and in various adult tissues.

The transcriptional control of the APELA gene is crucial, especially in the context of embryonic development. In human embryonic stem cells (hESCs), the expression of APELA is under the direct regulatory control of the core pluripotency transcription factors POU5F1 (also known as OCT4) and NANOG wikipedia.orgmdpi.comreactome.org. These factors are essential for maintaining the self-renewal and undifferentiated state of embryonic stem cells mdpi.com. They bind to promoter regions of their target genes, often in a cooperative manner, to activate or repress transcription reactome.orgnih.gov. The regulation by POU5F1 and NANOG underscores the critical role of ELABELA in early embryogenesis wikipedia.orgwikipedia.org.

APELA mRNA expression is highly dynamic throughout development and shows a specific distribution in adult tissues. It is detected in the very early stages of embryogenesis, including the blastocyst and gastrula stages, highlighting its fundamental role in processes like endoderm differentiation and heart development wikipedia.orgmdpi.com.

In adults, APELA expression is not ubiquitous but is concentrated in specific organs and tissues. The highest levels of expression are consistently found in the kidney, placenta, and prostate mdpi.com. Significant expression is also observed in the vascular endothelium and is detectable in plasma, indicating its role as a circulating hormone mdpi.comahajournals.org.

Post-Transcriptional and Translational Control

Following the transcription of the APELA gene into precursor messenger RNA (pre-mRNA), several processing steps must occur to produce a mature, translation-ready mRNA molecule. This is followed by the ribosomal synthesis of the initial polypeptide chain.

The APELA pre-mRNA undergoes standard eukaryotic processing, which includes the removal of introns and the addition of a 5' cap and a 3' poly-adenosine (poly-A) tail. These modifications are critical for protecting the mRNA from degradation, facilitating its export from the nucleus to the cytoplasm, and promoting its efficient translation by ribosomes.

The stability of the mature APELA mRNA in the cytoplasm can be further regulated by various mechanisms. One common form of post-transcriptional regulation involves microRNAs (miRNAs), which are small non-coding RNAs that can bind to the 3' untranslated region (3' UTR) of target mRNAs. This binding typically leads to mRNA degradation or the inhibition of translation, thereby controlling the amount of protein produced nih.gov. While this is a general mechanism, specific miRNAs that regulate APELA stability are an area of ongoing research.

Once in the cytoplasm, the mature APELA mRNA is recognized by ribosomes, the cellular machinery responsible for protein synthesis. The ribosome reads the mRNA's conserved open reading frame (ORF) and translates the nucleotide sequence into a polypeptide chain frontiersin.orgnih.gov. This process begins at a start codon and proceeds as the ribosome moves along the mRNA, adding one amino acid at a time according to the genetic code. The result of this ribosomal synthesis is a 54-amino acid precursor protein known as pre-pro-ELABELA nih.govmdpi.com.

Post-Translational Processing and Modification of ELA-11 (human)

The initial 54-amino acid pre-pro-ELABELA polypeptide is biologically inactive and must undergo a series of cleavage events, known as post-translational processing, to yield the mature, active peptide hormones, including ELA-11 nih.gov.

This processing begins with the removal of a 22-amino acid signal peptide from the N-terminus nih.gov. This cleavage event occurs in the endoplasmic reticulum and produces a 32-amino acid proprotein, referred to as ELA-32 mdpi.com. ELA-32 is itself a biologically active molecule but also serves as the precursor for smaller isoforms mdpi.comnih.gov.

Further proteolytic cleavage of ELA-32 generates the shorter, active peptides ELA-21 and ELA-11 mdpi.comnih.gov. The conversion of ELA-32 to ELA-11 is mediated by the endoprotease furin, a proprotein convertase that cleaves at specific pairs of basic amino acids within the precursor peptide mdpi.comnih.govconsensus.appnih.gov. This final processing step is crucial for generating the distinct biological activities associated with the different ELABELA isoforms. The native ELA-21 peptide has a very short in vivo half-life of approximately 13 minutes, highlighting the importance of continuous biosynthesis and processing to maintain physiological levels nih.gov.

Proteolytic cleavage pathways (e.g., from prepro-ELA)

The journey to bioactive ELA-11 begins with the transcription and translation of the APELA gene, which encodes a 54-amino-acid precursor protein in humans known as prepro-ELA mdpi.comresearchgate.netnih.gov. This initial polypeptide undergoes a series of proteolytic cleavages to yield the final, active peptides.

The first step involves the removal of a 22-residue N-terminal signal peptide, a common process for secreted proteins. This cleavage results in a 32-amino-acid proprotein, designated as ELA-32 mdpi.commdpi.com. ELA-32 serves as the substrate for further processing by a family of serine proteases known as proprotein convertases (PCs) nih.govnih.gov. Specifically, the enzyme furin has been identified as a key protease responsible for the subsequent cleavage of ELA-32 mdpi.comnih.govencyclopedia.pubmdpi.com. Furin recognizes and cleaves at specific dibasic amino acid sites within the ELA-32 sequence nih.govnih.gov. This targeted proteolysis of ELA-32 by furin generates the shorter, yet fully functional, isoforms ELA-21 and ELA-11 mdpi.comencyclopedia.pubmdpi.comresearchgate.net.

Characterization of isoforms (ELA-32, ELA-21, ELA-11) and their differential activities

The proteolytic processing of prepro-ELA results in several isoforms, principally ELA-32, ELA-21, and ELA-11, all of which are considered biologically active mdpi.comnih.govfrontiersin.org. These peptides act as endogenous ligands for the apelin receptor (APJ), a G protein-coupled receptor nih.govnih.gov. Despite binding to the same receptor, the isoforms exhibit distinct binding affinities and can trigger biased signaling, leading to differential biological activities.

ELA-32, the largest mature isoform, demonstrates a very high affinity for the apelin receptor medchemexpress.com. In contrast, ELA-11, the shortest active fragment, also binds with high affinity targetmol.com. Studies comparing the isoforms have revealed nuances in their interaction with the APJ receptor. For instance, ELA-32 and ELA-21 display slightly different binding affinities nih.gov. Functionally, ELA-11 is known to inhibit forskolin-induced cAMP production and stimulate the recruitment of β-arrestin targetmol.com. Research has also highlighted that ELA-32 exhibits a significant bias (over 1000-fold) towards the β-arrestin-dependent signaling pathway compared to other ligands nih.gov. Other isoforms have been associated with specific functions, such as ELA-21 promoting angiogenesis and cardiomyocyte proliferation nih.gov.

| Isoform | Description | Binding Affinity Data | Known Biological Activities |

|---|---|---|---|

| ELA-32 | 32-amino-acid mature proprotein | Kd = 0.51 nM; IC50 = 0.27 nM medchemexpress.com | High bias for β-arrestin pathway activation nih.gov |

| ELA-21 | 21-amino-acid cleaved fragment | Slightly weaker binding affinity than ELA-32 nih.gov | Promotes angiogenesis and cardiomyocyte proliferation nih.gov |

| ELA-11 | 11-amino-acid cleaved fragment | Ki = 14 nM targetmol.com | Inhibits cAMP production; stimulates β-arrestin recruitment targetmol.com |

Endogenous Metabolic Pathways and Degradation of ELA-11 (human)

The biological activity of peptide hormones like ELA-11 is terminated by enzymatic degradation. The stability and half-life of ELA-11 are determined by its susceptibility to various proteases within biological systems.

Enzymatic degradation mechanisms in biological systems

The enzymatic degradation of ELA peptides is a critical factor in regulating their physiological effects. Unlike the apelin peptides, which are known to be degraded by angiotensin-converting enzyme 2 (ACE2) and neprilysin (NEP), ELA isoforms appear to be resistant to proteolysis by these specific enzymes encyclopedia.pubfrontiersin.org. One study directly demonstrated that while Apelin-13 (B560349) was fully hydrolyzed by ACE2 and neprilysin, ELA was not degraded by ACE, ACE2, or neprilysin in vitro frontiersin.org.

While ELA-32 is known to be hydrolyzed to produce metabolites that include ELA-11, the specific hydrolytic enzymes responsible for the ultimate degradation and clearance of ELA-11 in biological systems have not been fully characterized and are noted in some research as "unknown" nih.gov. The rapid degradation observed in tissue homogenates suggests the involvement of efficient, yet-to-be-identified, tissue-specific peptidases nih.gov.

Factors influencing its endogenous stability and half-life in research contexts

The endogenous stability of ELA peptides is highly dependent on the biological environment. There is a stark contrast between the peptide's stability in circulating plasma and its stability within specific tissues. Research has shown that the half-life of ELA-32 in human plasma is approximately 47.2 minutes nih.gov. However, in human kidney homogenates, the half-life is dramatically shorter, measured at only 44.2 seconds nih.gov. This rapid degradation in kidney tissue underscores the role of localized, tissue-specific enzymes in the peptide's metabolism and clearance.

| Biological Context | Reported Half-Life of ELA-32 |

|---|---|

| Human Plasma | ~47.2 minutes nih.gov |

| Human Kidney Homogenate | ~44.2 seconds nih.gov |

Several factors can influence the stability of ELA-11 in research settings. ELA peptides are susceptible to chemical modifications such as oxidation, particularly at methionine residues, which can impact their biological activity and detection in analytical assays nih.gov. Additionally, post-translational modifications can affect stability. For instance, the conversion of an N-terminal glutamine to a pyroglutamate residue, a modification that increases the stability of some apelin peptides by protecting against N-terminal exoproteases, has also been noted for the ELA-32 isoform and may influence its degradation rate researchgate.netnih.gov. General factors that affect all peptides, such as pH, temperature, peptide concentration, and interactions with surfaces, also play a role in the stability of ELA-11 during experimental handling and analysis nih.govresearchgate.net.

Advanced Methodological Approaches in Ela 11 Human Research

Bioanalytical Techniques for ELA-11 (human) Quantification in Research Samples

Accurate quantification of ELA-11 (human) in various biological matrices is crucial for understanding its distribution, metabolism, and pharmacokinetics in research settings.

Mass Spectrometry-Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for identifying and quantifying peptides like ELA-11 (human) and its related fragments bocsci.combioinfor.comcam.ac.uknih.gov. Studies investigating the metabolism of the parent peptide ELA-32 have utilized LC-MS/MS to identify ELA-11 as a significant biologically active fragment bocsci.combioinfor.comcam.ac.uknih.gov. These methods typically involve:

Sample Preparation: This includes protein precipitation, solid-phase extraction, and potentially immunoprecipitation to isolate peptides from complex matrices such as human plasma and tissue homogenates bocsci.comcam.ac.uknih.gov. Reduction and alkylation steps are often performed to stabilize the peptide structure prior to analysis bocsci.comnih.gov.

Analysis: High-resolution mass spectrometers, such as the Orbitrap, are employed for sensitive and specific detection and quantification bocsci.comnih.gov. De novo sequencing using software like PEAKS Studio can aid in identifying unknown peptide fragments, including ELA-11 bocsci.combioinfor.comcam.ac.uknih.gov.

Despite advancements, researchers have noted challenges in measuring endogenous levels of ELA peptides due to their susceptibility to oxidation and poor chromatographic peak profiles bioinfor.comnih.gov.

Immunoassays and Other Detection Methods

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for the detection and quantification of peptides and proteins in biological samples rndsystems.comcreative-diagnostics.comnih.gov. While specific ELISA kits for ELA-11 (human) are not extensively detailed in the provided search results, the principles of immunoassay development are applicable. These methods rely on the specific binding of antibodies to the target analyte.

ELISA: These assays typically involve immobilizing capture antibodies on a solid surface, followed by incubation with the sample containing ELA-11 (human). A detection antibody, often conjugated to an enzyme, is then used to generate a quantifiable signal (e.g., colorimetric, chemiluminescent) proportional to the analyte concentration rndsystems.comnih.gov. ELISA has been validated for quantifying other related peptides and proteins, such as human collectin 11 (CL-11) nih.gov and human Interleukin-11 (IL-11) revvity.combdbiosciences.com.

Bead-Based Immunoassays: Platforms like AlphaLISA and BD CBA (Cytometric Bead Array) offer homogeneous, no-wash assay formats for high-throughput biomarker detection rndsystems.combdbiosciences.com. These technologies utilize microspheres coated with capture antibodies and detection reagents to bind and quantify analytes, offering high sensitivity and rapid results.

Molecular and Cell Biology Techniques for Functional Studies

Understanding the functional role of ELA-11 (human) requires employing molecular and cell biology techniques to investigate its interactions with the apelin receptor and downstream signaling pathways.

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models provide controlled environments to study the precise mechanisms of ELA-11 (human) action. These models allow for the manipulation of cellular conditions and the observation of ELA-11's effects on cellular processes.

Cell Lines: Various human cell lines expressing the apelin receptor can be utilized. Studies have demonstrated ELA-11 (human)'s ability to inhibit forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) production and stimulate β-arrestin recruitment in these cellular contexts bocsci.commedchemexpress.comtocris.comtargetmol.com.

Primary Cell Cultures: Primary cell cultures, such as rat cardiomyocytes, have been used to investigate ELA-11's protective effects against induced injury (e.g., doxorubicin-induced cardiotoxicity), highlighting its role in cellular health and signaling pathways like ERK/MAPK and PI3K/AKT nih.gov.

Organoid Models: Advanced three-dimensional (3D) cell culture models, such as organoids derived from stem cells or primary tissues, offer more physiologically relevant environments compared to traditional 2D cultures sinobiological.comfrontiersin.orgsigmaaldrich.com. These models can recapitulate tissue architecture and cellular diversity, making them valuable for studying complex cellular functions and interactions relevant to ELA-11's biological roles.

Gene Editing and Knockdown/Knockout Models in Research Settings

Gene editing technologies such as CRISPR/Cas9, alongside gene knockdown (e.g., using RNA interference or morpholinos) and gene knockout strategies, are fundamental for dissecting the genetic basis of ELA-11 (human)'s actions. These techniques allow researchers to inactivate or reduce the expression of specific genes to study their functional consequences nih.govwikipedia.orgwikipedia.orgmpg.de.

Gene Knockout: Creating knockout cell lines or animal models for the apelin receptor (APJ) or key downstream signaling molecules provides a direct method to assess the necessity of these genes for ELA-11 (human)'s observed effects wikipedia.orghorizondiscovery.com. By eliminating the target gene, researchers can determine if ELA-11's activity is abolished or significantly altered.

Gene Knockdown: Techniques like RNA interference (RNAi) or small interfering RNAs (siRNAs) reduce gene expression, offering a way to study essential genes that cannot be completely removed without causing lethality wikipedia.orgmpg.de. This approach can also reveal dose-dependent effects or compensatory mechanisms.

CRISPR/Cas9: This technology enables precise editing of the genome, facilitating the creation of targeted gene knockouts or the introduction of specific mutations to study gene function and disease mechanisms nih.govwikipedia.org.

These genetic manipulation tools are instrumental in confirming the molecular targets and pathways influenced by ELA-11 (human).

Reporter Assays for Pathway Activation

Reporter assays are indispensable for quantifying the activation of specific intracellular signaling pathways triggered by ELA-11 (human) binding to its receptor. These assays typically involve genetically encoded reporters whose activity correlates with pathway activation.

cAMP Assays: ELA-11 (human) has been shown to inhibit forskolin-induced cAMP production bocsci.commedchemexpress.comtocris.comtargetmol.com. cAMP reporter assays measure changes in intracellular cAMP levels, often using cell lines engineered to express a cAMP-responsive element linked to a reporter gene (e.g., luciferase or fluorescent protein) or by directly measuring cAMP accumulation.

β-arrestin Recruitment Assays: The recruitment of β-arrestin proteins to the activated apelin receptor is a critical downstream event in G protein-coupled receptor (GPCR) signaling and can be monitored using various reporter systems nih.govmdpi.com. These assays can involve:

Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET): These techniques measure protein-protein interactions by fusing fluorescent proteins or luminescent proteins to the receptor and β-arrestin. When ELA-11 activates the receptor, leading to β-arrestin recruitment, the proximity of the fused proteins allows for energy transfer, generating a detectable signal nih.govmdpi.com.

Genetically Encoded Fluorescent Reporters: Assays utilizing protein complementation where fluorescence is generated only upon the interaction of the GPCR and β-arrestin are also employed nih.gov.

These reporter systems provide quantitative readouts of ELA-11's ability to engage specific signaling cascades downstream of the apelin receptor.

Computational Modeling and Bioinformatics in ELA-11 (human) Research

Predictive Modeling of ELA-11 (human) Interactions

Predictive modeling is a critical tool for understanding complex biological systems and forecasting molecular behaviors. In the realm of drug discovery and molecular biology, predictive modeling leverages computational approaches to anticipate how a compound, such as ELA-11, might interact with its biological targets and pathways within the human system. These methods often involve analyzing large datasets, identifying patterns, and building algorithms that can simulate or predict outcomes.

Techniques such as network-based modeling can reconstruct metabolic networks based on genomic data to predict metabolic interactions between molecules nih.gov. Machine learning algorithms, pharmacokinetic and pharmacodynamic models, and network analysis are employed to predict interactions, for instance, between herbal and conventional medicines taylorfrancis.com. Furthermore, advanced frameworks like Poly-Autoregressive (PAR) modeling are being developed to predict the behavior of agents in multi-agent settings by considering their state histories and interactions arxiv.orgthecvf.com. These methodologies, while broadly applied, can be adapted to elucidate the potential interaction landscape of ELA-11 within the human cellular environment. By integrating existing knowledge of ELA-11's known targets, such as the APJ receptor, with computational simulation and data mining, researchers can predict novel interaction partners and downstream effects, thereby guiding experimental validation and deepening the understanding of ELA-11's biological function nih.govau.dk.

Preclinical In Vivo Model Systems for Fundamental Biological Inquiry

Preclinical in vivo model systems are indispensable for investigating the fundamental biological roles of compounds like ELA-11, bridging the gap between in vitro studies and human clinical trials. These models allow for the observation of complex physiological processes and interactions within a living organism.

Use of Genetically Modified Organisms (e.g., Zebrafish, Mice) to Elucidate Fundamental Physiological Roles

Genetically modified organisms (GMOs) offer powerful tools for dissecting the specific functions of genes and their encoded proteins, including peptides like ELA-11. By altering an organism's genetic material, researchers can create models that either lack, overexpress, or have modified versions of a particular gene or protein, allowing for the direct observation of the consequences of these changes on physiological processes britannica.commdpi.com. While specific studies utilizing genetically modified zebrafish or mice engineered with alterations directly related to ELA-11 were not identified in the reviewed literature, the general principles of using such models are well-established. For instance, knockout or knockin mice are routinely used to study the physiological roles of specific proteins by observing phenotypes in their absence or altered presence mdpi.comoup.com. The application of these techniques to ELA-11 would involve creating models where ELA-11 production is ablated or enhanced to understand its endogenous functions and its impact on various physiological systems.

Organ-Specific and Systemic Investigations in Animal Models

Animal models, particularly mice, have been instrumental in investigating the biological effects of ELA-11. Research has demonstrated that ELA-11, a fragment of ELABELA, exhibits protective effects against doxorubicin (B1662922) (DOX)-induced cardiotoxicity in vivo nih.gov. These studies utilized mouse models to assess the impact of ELA-11 on cardiac function and tissue integrity following DOX administration.

Table 1: Key Findings of ELA-11 in Preclinical In Vivo Models

| Observed Effect in Model System (Mouse) | Signaling Pathway Involved | Molecular Target/Mechanism | Reference |

| Protection against DOX-induced cardiotoxicity | ERK/MAPK | Attenuates oxidative stress-induced apoptosis | nih.gov |

| Protection against DOX-induced cardiotoxicity | PI3K/AKT | Attenuates oxidative stress-induced apoptosis | nih.gov |

| Reduced ROS release | Mitochondrial function | Inhibits mitochondrial oxidative stress | nih.gov |

| Alleviated heart injury | APJ receptor | Protective role in cardiac injury, targeting APJ | nih.gov |

Compound Names Mentioned:

ELA-11 (human)

ELABELA

Doxorubicin (DOX)

Conceptual Frameworks and Unanswered Questions in Ela 11 Human Biology

Integration of ELA-11 (human) into Existing Biological Paradigms

The discovery of ELABELA (ELA), and its active fragments such as ELA-11, has added a new layer of complexity and regulatory potential to the well-established apelin/APJ system. This system, centered around the G-protein coupled apelin receptor (APJ), was previously understood to be activated by a single endogenous peptide ligand, apelin. ELA, which shares no significant sequence similarity with apelin, was identified as a second endogenous ligand for the APJ receptor, crucial for embryonic development and with functional roles in adult physiology. nih.govresearchgate.net

ELA-11 is a shorter, 11-amino-acid fragment derived from the 54-amino-acid ELA precursor peptide. frontiersin.orgresearchgate.net Like other ELA isoforms (e.g., ELA-32 and ELA-21) and the various apelin isoforms (e.g., apelin-13 (B560349), apelin-36), ELA-11 binds to and activates the APJ receptor. frontiersin.orgnih.gov This activation triggers downstream intracellular signaling cascades, including the ERK/MAPK and PI3K/AKT pathways. nih.govnih.govnih.gov The existence of two distinct peptide families that converge on a single receptor is a unique feature of the apelinergic system, suggesting a sophisticated regulatory mechanism. researchgate.net While both apelin and ELA peptides can activate APJ, they may produce distinct cellular effects, adding complexity to the system's signaling potential. nih.gov The activation of the APJ receptor by these ligands orchestrates diverse physiological effects, including the regulation of cardiovascular function, angiogenesis, energy metabolism, and fluid homeostasis. nih.govnih.gov

| Ligand Family | Example Isoform | Receptor | Key Downstream Signaling Pathways | Primary Physiological Roles |

|---|---|---|---|---|

| Apelin | Apelin-13 | APJ | PI3K/AKT, ERK1/2, AMPK | Cardiovascular regulation, fluid homeostasis, energy metabolism frontiersin.orgnih.govcusabio.com |

| ELABELA (ELA) | ELA-11 | APJ | PI3K/AKT, ERK/MAPK | Embryonic heart development, cardiovascular protection, anti-apoptosis nih.govnih.gov |

Homeostasis is the process by which living systems maintain a stable internal environment despite external fluctuations. wikipedia.orgkhanacademy.org The apelin/APJ system, now understood to include ELA-11, is a critical regulator of several homeostatic processes. nih.govnih.gov ELA-11's role in this system enhances our systems-level understanding of how physiological equilibrium is achieved and maintained through complex, multi-ligand receptor interactions.

The system's contribution to homeostasis is particularly evident in the regulation of body fluids and cardiovascular function. nih.govfiveable.me The APJ receptor is widely distributed throughout the human body, including in the heart, blood vessels, kidneys, and central nervous system. immunoway.comnih.gov Activation of APJ by ligands like ELA-11 can influence blood pressure, cardiac contractility, and angiogenesis. cusabio.comresearchgate.net For instance, research has shown that ELA-11 can protect cardiac cells from oxidative stress-induced apoptosis, a mechanism vital for maintaining tissue integrity and function under stress. nih.govnih.gov This protective function is a key component of maintaining homeostasis at the cellular and organ level. The coordinated action of the nervous, endocrine, and excretory systems is essential for homeostasis, and peptides like ELA-11 that act on these systems provide a more nuanced view of the intricate feedback loops involved. ck12.orgmhmedical.com The discovery of ELA-11 as a functional ligand underscores the principle of redundancy and specificity in biological control systems, where multiple inputs (apelin and ELA isoforms) can modulate a single control point (the APJ receptor) to fine-tune homeostatic responses.

Theoretical Models of ELA-11 (human) Signaling Networks

Understanding the full impact of ELA-11 requires moving beyond linear pathways to network-level models that can predict complex biological interactions. Theoretical frameworks, such as logic-based models and network-modeling approaches, are being used to map and analyze the intricate web of connections within cell signaling. nih.govnih.gov These models can integrate data on protein-protein interactions, pathway activation, and feedback loops to simulate the behavior of the ELA-11 signaling network under various conditions.

For a class A G-protein coupled receptor like APJ, activation by ELA-11 initiates a cascade of events that can interact with numerous other pathways. nih.govnih.gov Predictive models can help to:

Identify crosstalk: Map potential points of interaction between the ELA-11/APJ pathway and other major signaling networks, such as the angiotensin II receptor pathway, with which APJ shares sequence homology. nih.govnih.gov

Simulate cellular response: Predict how different cell types might respond to ELA-11 stimulation based on their unique expression profiles of signaling components.

Uncover emergent properties: Reveal system-level behaviors like bistability or ultrasensitivity that are not apparent from studying individual components alone. consensus.app

These computational approaches provide a formal mechanism for developing context-specific signaling maps that are consistent with available experimental data and can generate testable hypotheses about ELA-11's broader biological roles. nih.gov

Mathematical modeling provides a quantitative framework for understanding the temporal and spatial dynamics of ELA-11 signaling. These models typically use systems of ordinary differential equations (ODEs) to describe the rates of change in the concentrations of signaling molecules over time. nih.govnih.gov While specific models exclusively for ELA-11 are still emerging, the principles are well-established from studies of other GPCRs and signaling pathways.

A mathematical model of the ELA-11/APJ pathway would aim to capture key dynamic processes, including:

Ligand-Receptor Binding: The kinetics of ELA-11 binding to and dissociating from the APJ receptor.

Signal Transduction: The rates of activation and deactivation of downstream effectors like PI3K, AKT, and ERK.

Feedback Regulation: The influence of negative or positive feedback loops that can modulate the signal's duration and amplitude.

Receptor Trafficking: The processes of receptor internalization and recycling, which control the cell's sensitivity to ELA-11.

By estimating the parameters of these equations from experimental data, such models can offer precise predictions about how the pathway responds to different concentrations of ELA-11 and how genetic mutations or therapeutic interventions might alter these dynamics. nih.gov This approach allows for a shift from a qualitative description to a quantitative and predictive understanding of the ELA-11 signaling network.

Identification of Critical Knowledge Gaps for Future Academic Inquiry

Despite significant advances in understanding the ELA/apelin/APJ system, several critical knowledge gaps remain regarding the specific biology of ELA-11. Addressing these unanswered questions is essential for a complete picture of its physiological and pathological relevance.

Key areas for future academic inquiry include:

Functional Specificity of ELA Isoforms: The precise roles of the different ELA fragments (ELA-32, ELA-21, and ELA-11) are not fully delineated. It is a critical unknown whether these isoforms have distinct binding affinities, activate biased signaling pathways, or have unique tissue-specific functions compared to one another and to the various apelin isoforms. nih.gov

Post-Translational Modifications: It is unclear whether post-translational modifications of ELA-11 occur in vivo and how such modifications might influence its stability, receptor binding, or biological activity. This represents a significant gap, as modifications are common for peptide hormones and can drastically alter function. nih.gov

Receptor-Independent Mechanisms: While ELA-11 is known to act via the APJ receptor, some research suggests that ELA may also have APJ-independent functions. researchgate.net Whether ELA-11 specifically can signal through alternative receptors or mechanisms is an open and important question.

Regulation of ELA-11 Production: The specific proteases responsible for cleaving the ELA pro-peptide into its smaller active fragments, including ELA-11, are not well characterized. frontiersin.orgresearchgate.net Understanding the regulation of this processing is key to understanding how ELA-11 levels are controlled physiologically.

Integrated Physiological Models: There is a need for more sophisticated in vivo studies and systems-level models to understand how ELA-11 signaling is integrated with other hormonal and neural inputs to regulate complex homeostatic processes like blood pressure and fluid balance in the whole organism.

Closing these knowledge gaps will be crucial for translating the foundational science of ELA-11 into a comprehensive understanding of human physiology. researchgate.netsocialstudies.org

Undiscovered regulatory mechanisms and processing enzymes

ELA-11 is derived from a 54-amino acid precursor protein encoded by the APELA gene. nih.gov This precursor is processed to yield several active peptides, including ELA-32, ELA-21, and ELA-11. cornell.edunih.gov While this general pathway is accepted, the specific enzymatic machinery and the regulatory mechanisms controlling this process are largely unknown.

The conversion of the precursor into active peptides is a critical control point. It is hypothesized that proprotein convertases, such as furin, are involved in cleaving the precursor at conserved di-arginine motifs to generate the different isoforms. mdpi.comgoogle.com However, the precise enzymes responsible for the final cleavage to produce ELA-11 have not been definitively identified. Furthermore, it is unclear what factors dictate whether the precursor is processed to ELA-32, ELA-21, or ELA-11 in a given tissue or physiological state. This tissue-specific or context-dependent processing could be a key mechanism for fine-tuning the biological activity of the ELA system, as different isoforms may have distinct potencies or signaling biases at the APJ receptor. ahajournals.org Unraveling these regulatory networks and identifying the specific processing enzymes are essential for a complete picture of ELA-11 biology.

Long-term effects of ELA-11 (human) modulation in physiological research models

Research in animal models has demonstrated the potent short-term effects of ELA administration. Studies have shown that ELA peptides can increase cardiac contractility, induce vasodilation, lower blood pressure, and protect against acute kidney injury. ahajournals.orgfrontiersin.org In disease models, such as for pulmonary arterial hypertension, exogenous ELA treatment has been shown to attenuate cardiovascular remodeling and improve function. ahajournals.orgnih.gov

Despite these promising results in acute and disease-specific contexts, a significant knowledge gap exists regarding the long-term consequences of modulating ELA-11 signaling in otherwise healthy physiological systems. Key unanswered questions include:

What is the effect of chronic ELA-11 supplementation or antagonism on cardiovascular aging?

Does long-term modulation of ELA-11 signaling affect metabolic homeostasis, given the role of the broader apelinergic system in glucose metabolism?

How does sustained activation or inhibition of the ELA-11 pathway impact renal function and fluid balance over an organism's lifespan? frontiersin.org

Addressing these questions is vital for considering the therapeutic potential of ELA-11 mimetics. While beneficial in a disease state, the long-term, systemic effects of altering this homeostatic pathway are not yet understood and require dedicated investigation in chronic physiological research models.

Emerging Research Directions and Hypothesis Generation for Basic Science

The unanswered questions in ELA-11 biology provide a fertile ground for hypothesis generation and point toward several emerging research directions. Future basic science investigations are likely to focus on elucidating the fundamental molecular mechanisms, physiological roles, and therapeutic potential of this peptide.

One major research direction will be the definitive search for and characterization of the hypothesized alternative ELA receptor. This will likely involve unbiased screening approaches in APJ-negative but ELA-responsive cells. A key hypothesis is that this alternative receptor may mediate ELA's unique roles in pluripotency and early development, which are distinct from the primary cardiovascular functions associated with APJ.

Another critical area is understanding the functional significance of the different ELA isoforms. Researchers will need to develop specific tools, such as antibodies and assays that can distinguish between ELA-32, ELA-21, and ELA-11, to map their expression and regulation. A central hypothesis is that the ratio of these isoforms changes in different pathological states, and that each isoform exhibits biased agonism at the APJ receptor, preferentially activating certain downstream pathways (e.g., G-protein vs. β-arrestin signaling) to produce tailored biological effects. nih.gov

Finally, exploring the therapeutic potential of targeting the ELA-11 pathway will continue to be a major focus. This involves generating hypotheses about its role in a wider range of pathologies beyond the cardiovascular system, including cancer, metabolic diseases, and age-related disorders. nih.govresearchgate.net The development of stable ELA-11 analogs or small molecule agonists will be crucial for testing these hypotheses in long-term animal studies. wikipedia.org

Table 2: Emerging Research Hypotheses in ELA-11 (human) Basic Science

| Research Area | Hypothesis | Potential Approach for Investigation |

|---|---|---|

| Receptor Biology | ELA-11 signals through a novel, non-APJ receptor in stem cells to maintain pluripotency. | Affinity-based protein pulldown assays in hESCs using tagged ELA-11; CRISPR-based genetic screening for loss of ELA responsiveness. |

| Peptide Processing & Regulation | Tissue-specific expression of distinct proprotein convertases dictates the local ratio of ELA-32, ELA-21, and ELA-11, allowing for tailored physiological responses. | Mass spectrometry-based peptide profiling of various tissues; siRNA-mediated knockdown of candidate enzymes (e.g., furin) to observe changes in isoform production. |

| Signal Transduction | ELA-11 is a biased agonist at the APJ receptor, preferentially activating β-arrestin pathways over G-protein pathways compared to Apelin. | Comparative signaling assays (e.g., BRET, FRET) in cells expressing APJ to directly measure G-protein activation and β-arrestin recruitment in response to ELA-11 vs. Apelin. nih.gov |

| Pathophysiology | Declining ELA-11 levels contribute to age-related endothelial dysfunction and cardiovascular stiffness. | Measure circulating ELA-11 levels across different age groups; conduct long-term studies in animal models with genetic deletion of ELA to assess premature cardiovascular aging. |

| Therapeutic Development | Chronic administration of a stable ELA-11 mimetic can prevent the progression of diabetic nephropathy. | Develop and test a long-acting ELA-11 analog in a genetic or diet-induced mouse model of diabetic kidney disease, assessing markers of renal fibrosis and function. nih.gov |

Q & A

Basic: What experimental models are validated for studying ELA-11's cardioprotective effects?

ELA-11 has been tested in in vivo and in vitro models of cardiac injury. For example:

- Doxorubicin (DOX)-induced cardiomyopathy : Administered at 5 mg/kg weekly, ELA-11 improved cardiac function (e.g., EF, FS) and reduced oxidative stress in mice, validated via echocardiography and histopathology .

- Hypoxia–reperfusion (H/R) injury in renal tubular cells : Both ELA-11 and ELA-32 suppressed DNA damage, fibrosis, and apoptosis at nanomolar concentrations .

Methodological Tip : Use standardized dosing (5 mg/kg for in vivo) and functional parameters (EF, LVESd) to ensure reproducibility.

Basic: How does ELA-11 interact with the apelin receptor (APJ) at the molecular level?

ELA-11 is a high-affinity APJ agonist (Ki = 14 nM) that:

- Inhibits forskolin-induced cAMP production via Gi-protein signaling, comparable to longer ELA isoforms (EC50 in the subnanomolar range) .

- Stimulates β-arrestin recruitment, though with lower potency than ELA-32 or ELA-21 .

Methodological Tip : Use cAMP accumulation assays and β-arrestin recruitment assays (e.g., BRET or fluorescence-based systems) to quantify pathway-specific activity.

Advanced: Why does ELA-11 exhibit differential signaling potency in G-protein vs. β-arrestin pathways?

While ELA-11 and longer ELA peptides (e.g., ELA-32) show equivalent Gi-protein signaling, β-arrestin recruitment requires extended N-terminal sequences. For example:

- ELA-32’s EC50 for β-arrestin is ~10-fold lower than ELA-11 due to structural stability and receptor binding kinetics .

Methodological Insight : Combine truncation mutagenesis (e.g., cyclo[1–6]ELA-11) with molecular dynamics simulations to identify critical receptor interaction residues.

Advanced: How can researchers resolve contradictions in ELA-11's metabolic stability data?

ELA-11’s stability varies across biological matrices:

- In human plasma, ELA-32 (parent peptide) has a half-life of 47.2 ± 5.7 min, but ELA-11 is rapidly degraded (half-life <1 min in kidney homogenates) .

- ELA-16, a metabolite of ELA-32, shows greater stability and may be a better drug-development candidate .

Methodological Tip : Use mass spectrometry with PEAKS Studio for fragment analysis and prioritize in vivo studies with protease inhibitors to prolong ELA-11 activity.

Advanced: How to optimize experimental design for studying ELA-11's anti-inflammatory effects?

Key considerations include:

- Dose-response curves : Test ELA-11 at 1–100 nM in in vitro inflammation models (e.g., TNF-α-stimulated endothelial cells) .

- Combination therapies : Co-administer ELA-11 with antioxidants (e.g., NAC) to amplify oxidative stress protection .

Validation : Measure biomarkers like IL-6, TNF-α, and oxidative stress markers (e.g., ROS, MDA) via ELISA or fluorometric assays.

Basic: What are the limitations of current ELA-11 research methodologies?

- Instability in biological matrices : Rapid degradation complicates pharmacokinetic studies .

- Receptor specificity : ELA-11’s effects may involve non-APJ receptors, as seen in APJ-negative embryonic stem cells .

Methodological Recommendation : Include negative controls (e.g., APJ-knockout models) and validate findings with orthogonal assays (e.g., siRNA knockdown).

Advanced: How to address discrepancies in ELA-11's efficacy across disease models?

ELA-11 shows variable efficacy in DOX-induced cardiomyopathy vs. H/R injury due to:

- Pathway dominance : ERK/MAPK and PI3K/AKT pathways are critical in DOX models, while H/R models emphasize DNA damage response .

Methodological Adjustment : Tailor pathway inhibitors (e.g., LY294002 for PI3K) to dissect mechanism-specific contributions.

Basic: What assays are recommended for quantifying ELA-11's biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.